molecular formula C19H20N4O2S B12205767 N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B12205767
M. Wt: 368.5 g/mol
InChI Key: JANWOAPKLMKSIU-UHFFFAOYSA-N
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Description

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 5,6,7,8-tetrahydronaphthalen-2-yl group at position 5 and a carboxamide-linked 1,3,4-thiadiazol-2-yl moiety at position 2. The thiadiazole ring is further substituted with a propan-2-yl (isopropyl) group.

The compound’s crystallographic characterization may involve software like SHELX, a widely used system for small-molecule refinement and structure solution . Its molecular architecture combines lipophilic (tetrahydronaphthalene, isopropyl) and polar (carboxamide) motifs, balancing solubility and membrane permeability—a key consideration in drug design.

Properties

Molecular Formula

C19H20N4O2S

Molecular Weight

368.5 g/mol

IUPAC Name

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H20N4O2S/c1-11(2)18-21-22-19(26-18)20-17(24)15-10-16(25-23-15)14-8-7-12-5-3-4-6-13(12)9-14/h7-11H,3-6H2,1-2H3,(H,20,22,24)

InChI Key

JANWOAPKLMKSIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=NOC(=C2)C3=CC4=C(CCCC4)C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the thiadiazole ring through the reaction of appropriate hydrazides with carbon disulfide and subsequent cyclization. The oxazole ring can be synthesized via cyclization reactions involving α-haloketones and amides. The final step involves coupling the thiadiazole and oxazole intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of thiadiazole compounds exhibit notable anticancer properties. For instance, studies involving similar thiadiazole derivatives demonstrated effectiveness against various cancer cell lines such as SKNMC (Neuroblastoma), HT-29 (Colon cancer), and PC3 (Prostate cancer) using the MTT assay method. The anticancer activity is attributed to the ability of these compounds to inhibit DNA synthesis and induce apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity

CompoundCancer Cell LineIC50 (µg/mL)Reference
3dSKNMC50
3hHT-2975
3aPC3100

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, particularly against Gram-positive bacteria. Derivatives have been synthesized and tested for their ability to inhibit bacterial growth. For example, compounds containing the thiadiazole moiety have shown enhanced activity against strains such as Staphylococcus aureus and Bacillus cereus, making them candidates for further development as antimicrobial agents .

Pesticidal Applications

Thiadiazole derivatives have been explored for their pesticidal properties. The incorporation of the thiadiazole ring has been linked to increased efficacy against various pests and pathogens affecting crops. This application is particularly relevant in developing new agrochemicals that are effective yet environmentally friendly .

Enzyme Inhibition Studies

The unique structural features of N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide make it a valuable tool in biochemical research for studying enzyme inhibition mechanisms. The compound's ability to interact with various biological targets can be exploited to understand enzyme kinetics and inhibition pathways .

Table 2: Potential Enzyme Targets

Enzyme TargetMechanism of ActionReference
Carbonic AnhydraseInhibition of CO₂ hydration
Histone DeacetylaseRegulation of gene expression
PhosphodiesteraseModulation of cyclic nucleotide levels

Mechanism of Action

The mechanism of action of N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other heterocyclic derivatives, particularly those containing thiadiazole, oxazole, or tetrahydronaphthalene systems. Below is a comparative analysis based on available

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycles Key Substituents Pharmacological Notes (if available)
N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide 1,2-oxazole, 1,3,4-thiadiazole 5,6,7,8-tetrahydronaphthalen-2-yl, propan-2-yl Not explicitly reported in provided evidence
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-(3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido)-... Thiazole Hydroperoxypropan-2-yl, ureido, carbamate Likely protease inhibitor (structural analogy)
Thiazol-4-yl derivatives (e.g., PF 43(1) compounds) Thiazole Hydroperoxypropan-2-yl, methylureido, phenyl Antimicrobial or antiviral candidates

Key Observations:

Heterocycle Diversity : The target compound employs a 1,2-oxazole-thiadiazole hybrid system, whereas analogs like those in Pharmacopeial Forum (PF 43(1)) prioritize thiazole cores . Thiadiazoles are less common in the cited analogs, suggesting unique electronic or steric properties in the target molecule.

Substituent Profiles: The tetrahydronaphthalene group in the target compound enhances lipophilicity compared to phenyl or hydroperoxypropan-2-yl groups in PF 43(1) derivatives. This may influence blood-brain barrier penetration or metabolic stability.

Functional Group Synergy : The carboxamide linker in the target compound provides hydrogen-bonding capacity, akin to the ureido and carbamate groups in PF 43(1) analogs. These groups often mediate target binding (e.g., protease active sites).

Research Findings and Mechanistic Insights

While direct pharmacological data for the target compound is absent in the provided evidence, inferences can be drawn from structurally related molecules:

  • Thiadiazole-Oxazole Hybrids: Compounds combining thiadiazole and oxazole rings are rare but notable for their dual electronic properties. Thiadiazoles contribute to π-stacking interactions, while oxazoles enhance dipole interactions—critical for protein binding .

Biological Activity

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This review synthesizes available data on its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a unique structural framework that includes a thiadiazole ring and an oxazole moiety. Its molecular formula is C19H24N4O2SC_{19}H_{24}N_4O_2S, with a molecular weight of approximately 372.48 g/mol. The presence of multiple heteroatoms contributes to its reactivity and potential biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds often exhibit significant antimicrobial properties. For instance:

  • Mechanism : The antimicrobial activity is typically attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymes.
  • Case Studies : A study focusing on similar thiadiazole derivatives revealed that compounds with halogen substitutions showed enhanced antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .
Compound NameActivityMIC (μg/mL)
Thiadiazole Derivative AAntibacterial32.6
Thiadiazole Derivative BAntifungal42.0

Anticancer Activity

The anticancer potential of thiadiazole derivatives has also been explored:

  • Mechanism : These compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases or the modulation of cell cycle regulators.
  • Research Findings : In vitro studies have demonstrated that certain thiadiazole derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Cell LineCompoundIC50 (μM)
HeLaThiadiazole Derivative C15.0
MCF-7Thiadiazole Derivative D10.5

Enzyme Inhibition Studies

Studies on enzyme inhibition have shown that the compound may act on specific targets involved in cellular signaling pathways:

  • Target Enzymes : Certain enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) have been identified as potential targets for inhibition by thiadiazole derivatives.
  • Results : Inhibition assays indicated a dose-dependent response, with significant activity observed at lower concentrations compared to standard inhibitors .

Interaction with Biological Systems

The interaction studies reveal that the compound can bind to various biological receptors or enzymes, influencing their activity:

  • Binding Affinity : High binding affinity to target proteins suggests a mechanism where the compound can effectively modulate biological responses.
  • Further Investigations : More detailed studies are required to elucidate the precise interaction dynamics and potential side effects associated with its use .

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